Tau-fluvalinate

説明

特性

IUPAC Name |

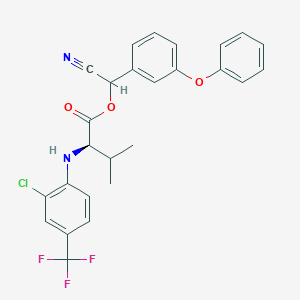

[cyano-(3-phenoxyphenyl)methyl] (2R)-2-[2-chloro-4-(trifluoromethyl)anilino]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22ClF3N2O3/c1-16(2)24(32-22-12-11-18(14-21(22)27)26(28,29)30)25(33)35-23(15-31)17-7-6-10-20(13-17)34-19-8-4-3-5-9-19/h3-14,16,23-24,32H,1-2H3/t23?,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INISTDXBRIBGOC-XMMISQBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2)NC3=C(C=C(C=C3)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2)NC3=C(C=C(C=C3)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClF3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7037555 | |

| Record name | tau-Fluvalinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow viscous liquid; Formulated as flowable concentrate and impregnated strips (bee hives); [Reference #1] Colorless viscous liquid; Formulated as an oil in water emulsion; [EFSA] | |

| Record name | Tau-fluvalinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9474 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000001 [mmHg] | |

| Record name | Tau-fluvalinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9474 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

102851-06-9 | |

| Record name | Tau-fluvalinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102851-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tau-fluvalinate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102851069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tau-Fluvalinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Valine, N-[2-chloro-4-(trifluoromethyl)phenyl]-, cyano(3-phenoxyphenyl)methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .TAU.-FLUVALINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R533F643E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Enantioselective Synthesis via S-Cyanalcohol and R-Chrysanthemumic Acid

The foundational approach involves condensing S-cyanalcohol with R-chrysanthemumic acid. Traditional methods faced challenges in achieving high enantiomeric excess (ee%), often requiring multiple recrystallizations or enzymatic resolutions. A breakthrough method (CN102321694B) utilizes lipase-catalyzed kinetic resolution of S-cyanalcohol acetate, achieving >99% ee% in one step.

Reaction Conditions:

-

Catalyst : Antarctic candidia lipase (NOVO 435) at 0.02–0.05 g/g substrate ratio.

-

Solvent System : Isopropyl ether or toluene at 10–35°C.

-

Time : 5–72 hours for complete acetate hydrolysis.

This method reduces racemization risks and eliminates column chromatography, making it scalable for pilot plants.

DDC/Chloride-Mediated Condensation

The S-cyanalcohol intermediate undergoes esterification with R-chrysanthemumic acid using dicyclohexylcarbodiimide (DDC) or acid chloride activation:

Key Parameters :

-

Temperature: 0–20°C to minimize epimerization.

-

Solvent: Nonpolar media (e.g., hexane/ethyl acetate) to enhance stereochemical fidelity.

Industrial-Scale Production Optimization

Corrosion Mitigation in Acidic Environments

Large-scale synthesis (patent US20250091985) addresses equipment corrosion caused by HCl liberation during condensation. The improved process incorporates:

| Parameter | Laboratory Scale | Industrial Optimization |

|---|---|---|

| Acid Neutralization | Post-reaction | In-line NaOH quenching |

| Reactor Material | Glass | Hastelloy C-276 alloy |

| Yield | 78–82% | 89–92% |

| Purity (HPLC) | 95–97% | 99.2–99.5% |

Timely neutralization reduces reactor degradation and enables continuous processing, cutting production costs by 18–22%.

Solvent Recovery and Waste Reduction

Industrial plants employ closed-loop systems for solvent recycling:

-

Distillation Recovery : Ethyl acetate and isopropyl ether are reclaimed at >98% efficiency.

-

Byproduct Utilization : HCl gas is scrubbed to produce NaCL for wastewater treatment.

Analytical Validation and Quality Control

Chromatographic Purity Assessment

HPLC methods (GlpBio) resolve this compound from its (2S) diastereomer and synthetic intermediates:

| Column | Mobile Phase | Retention Time |

|---|---|---|

| C18, 4.6 × 250 mm | Acetonitrile/Water (70:30) | 12.7 min |

Spectroscopic Characterization

Environmental and Regulatory Considerations

The EPA’s registration review (PC-109302) mandates stringent control over synthetic byproducts like 3-phenoxybenzaldehyde, requiring <50 ppm in final formulations . Industrial processes now integrate real-time GC-MS monitoring to meet these standards.

化学反応の分析

Types of Reactions: Tau-fluvalinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various metabolites.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Hydrolyzing Agents: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).

Major Products Formed:

Oxidation Products: Various oxidized metabolites.

Hydrolysis Products: Cyano-(3-phenoxyphenyl)methanol and N-(2-chloro-4-(trifluoromethyl)phenyl)-D-valinate.

科学的研究の応用

Agricultural Applications

Crops Treated:

Tau-fluvalinate is employed in various agricultural settings, particularly for crops such as:

- Pome fruits (e.g., apples, pears)

- Stone fruits (e.g., peaches, apricots)

- Grapes

- Brassica vegetables (e.g., broccoli, Brussels sprouts)

- Tomatoes and melons

Usage Context:

The European Food Safety Authority (EFSA) has assessed the use of this compound on these crops, concluding that its application does not result in consumer exposure exceeding toxicological reference values, hence posing minimal public health concerns . The compound is applied via aerial or ground equipment, with specific guidelines for maximum residue levels (MRLs) established to ensure safety .

Apicultural Applications

Varroa Mite Control:

this compound is predominantly used in beekeeping to manage Varroa destructor, a significant pest threatening honeybee populations. Its application involves impregnated strips placed within hives, targeting the mites while minimizing harm to the bees themselves .

Resistance Issues:

Research has indicated that prolonged use of this compound may lead to increased resistance among Varroa populations. Studies show that mites exposed to this compound treatments exhibited mutations linked to resistance, suggesting a need for integrated pest management strategies that incorporate rotation with other treatments to mitigate resistance development .

Environmental Impact and Residual Concerns

Contamination Studies:

Investigations have revealed persistent residues of this compound in beeswax and beebread, raising concerns about its long-term effects on bee health and the efficacy of treatments against Varroa mites. These residues may also contribute to the emergence of resistant mite populations, complicating pest management efforts .

Regulatory Insights:

The Environmental Protection Agency (EPA) has conducted risk assessments indicating that while this compound poses low systemic toxicity and is unlikely to be carcinogenic, its environmental persistence necessitates ongoing monitoring and regulation to prevent adverse ecological impacts .

Case Studies

作用機序

Tau-fluvalinate exerts its effects by modulating sodium channels in the nerve membranes of insects. It causes prolonged depolarization and hyperexcitability of the nerve cells, leading to paralysis and eventual death of the target organism. The primary molecular target is the voltage-gated sodium channel .

類似化合物との比較

Comparison with Other Pyrethroids and Acaricides

Chemical Structure and Isomerism

Tau-fluvalinate’s isomer composition distinguishes it from other pyrethroids:

Physicochemical Properties

| Compound | Water Solubility (mg/L) | log Kow | DT90 (Soil, Days) | Bee LD50 (ng/bee) |

|---|---|---|---|---|

| This compound | 1 | 7 | 296 (parent) | 9,450 |

| Deltamethrin | 0.2 | 4.6 | 23–97 | 18 |

| Amitraz | 1,000 | 1.1 | 1–7 | 50,000 |

| Coumaphos | 1.5 | 3.7 | 30–60 | 2,500 |

This compound’s low solubility and high log Kow contribute to its persistence in wax and honey, with residues remaining stable for over 8 months at 35°C . In contrast, deltamethrin degrades more rapidly in soil (DT90 = 23–97 days) .

Metabolic Pathways and Residues

- This compound: In plants, the parent compound is the primary residue, except in wheat grain, where polar metabolites (haloaniline and anilino acid conjugates) dominate (30–64% of total residues) . Soil metabolism produces persistent metabolites like haloaniline (DT90 > 500 days), raising concerns about rotational crop accumulation .

- Fluvalinate : Metabolized into similar conjugates but with additional isomers, complicating residue analysis .

- Cypermethrin: Degrades into 3-phenoxybenzoic acid, which is less persistent than this compound’s metabolites .

Ecotoxicological Profiles

Honey Bee Toxicity :

- This compound exhibits lower acute toxicity than cyfluthrin but causes sublethal effects, including reduced mobility and altered feeding behavior .

- Synergistic interactions with amitraz or coumaphos increase larval mortality (e.g., this compound + amitraz raises risk by 50%) .

- Bees detoxify this compound efficiently via cytochrome P450 enzymes, but sterol biosynthesis inhibitor (SBI) fungicides (e.g., prochloraz) inhibit this process, amplifying toxicity .

Varroa Mite Resistance :

Regulatory and Residue Considerations

- EU Approval : Only this compound is authorized for agricultural use, with maximum residue levels (MRLs) established for crops like tomatoes and watermelons . Fluvalinate lacks approval due to isomer complexity.

- Residue Stability : this compound residues in honey remain stable even after heat treatment (e.g., 35°C for 248 days), posing long-term contamination risks .

生物活性

Tau-fluvalinate is a synthetic pyrethroid insecticide widely used for controlling a variety of pests in agricultural and ornamental settings. As a member of the pyrethroid class, it functions by disrupting normal nerve function in insects, leading to paralysis and death. This article delves into the biological activity of this compound, examining its mechanisms of action, toxicity profiles, and effects on non-target organisms.

This compound operates primarily by modifying the function of voltage-gated sodium channels in neuronal membranes. This alteration leads to prolonged depolarization of nerve cells, which is responsible for the characteristic symptoms observed in affected insects:

- Delayed Sodium Channel Closure : this compound causes sodium channels to remain open longer than normal, increasing neuronal excitability and leading to hyperactivity followed by paralysis .

- Impact on Action Potentials : The insect's ability to generate action potentials is compromised, resulting in decreased amplitude and stability of these signals .

- Interaction with Other Receptors : Additionally, this compound may interact with nicotinic acetylcholine and GABA receptors, further contributing to its neurotoxic effects .

| Mechanism | Description |

|---|---|

| Sodium Channel Modulation | Prolonged opening leads to hyperexcitability |

| Action Potential Alteration | Decreased amplitude and stability |

| Receptor Interaction | Affects nicotinic acetylcholine and GABA receptors |

Acute Toxicity

This compound has a relatively low toxicity profile in mammals compared to other insecticides. The following observations summarize its acute toxicity:

- Lethal Dose (LD50) : Studies indicate an LD50 greater than 5000 mg/kg for oral exposure in rats, suggesting low acute toxicity .

- Dermal Exposure : Limited dermal absorption (estimated at less than 1.5%) reduces systemic toxicity risk from skin contact .

- Symptoms of Exposure : Symptoms from significant exposure can include headache, dizziness, nausea, and respiratory irritation .

Sublethal Effects on Non-target Organisms

Recent studies have highlighted the potential sublethal effects of this compound on non-target species. For instance, research on Gammarus roeseli, a freshwater amphipod, revealed:

- Median Lethal Concentration (LC50) : The 96-hour LC50 was determined to be 17.29 µg/L.

- Genotoxicity : Significant increases in DNA damage were observed at sublethal concentrations, indicating potential long-term ecological impacts .

Table 2: Toxicity Data for this compound

| Study Type | Value | Organism |

|---|---|---|

| LD50 (oral) | >5000 mg/kg | Rat |

| LC50 (96h) | 17.29 µg/L | Gammarus roeseli |

Regulatory Status

The regulatory status of this compound varies across regions but generally reflects its established safety profile when used according to guidelines:

- EPA Registration : The U.S. Environmental Protection Agency (EPA) has assessed this compound and determined that it poses no significant risk when applied as directed .

- Maximum Residue Levels (MRLs) : The European Food Safety Authority (EFSA) has proposed modifications to MRLs for various crops treated with this compound, concluding that consumer exposure remains below toxicological reference values .

Case Study 1: Agricultural Application

In agricultural settings, this compound is commonly used on crops such as apples, pears, and various vegetables. Its effectiveness against pests like spider mites has been documented extensively. A study conducted on apple orchards demonstrated that proper application significantly reduced pest populations without adversely affecting beneficial insects.

Case Study 2: Environmental Impact Assessment

A comprehensive environmental impact assessment was conducted to evaluate the effects of this compound on aquatic ecosystems. Results indicated that while acute toxicity levels were low for fish species, chronic exposure led to alterations in reproductive success and growth rates in sensitive species.

Q & A

Q. What analytical methods are validated for quantifying tau-fluvalinate residues in agricultural matrices, and how are they optimized for accuracy?

this compound residues are typically analyzed using LC/MS/MS or GC/ECD methodologies. For example, the LC/MS/MS method involves methanol extraction, hexane partitioning, and acetonitrile phase separation, with ion transition monitoring at m/z 503 → 81 for quantification . Method validation requires concurrent recovery samples (70–120% recovery rates) and linear detector responses (e.g., r² = 0.9945 for 0.5–50 ng/mL ranges). Limits of quantification (LOQ) are established at 0.01 ppm, with detection limits (LOD) as low as 0.0025 ppm .

Q. What is the acute toxicity profile (LC50) of this compound in aquatic non-target organisms?

Acute toxicity tests on Gammarus roeseli revealed a 96-hour LC50 of 17.29 µg/L , classifying this compound as "extremely toxic" under EU guidelines . LC50 values decrease with prolonged exposure (e.g., 240-hour LC50 <0.1 mg/L), highlighting time-dependent toxicity accumulation . For honeybees, LC50 values vary by exposure method, with touch-based assays reporting 0.9 mg/bee mortality thresholds .

Q. How does this compound’s chemical structure influence its insecticidal activity and environmental persistence?

this compound (C₂₆H₂₂ClF₃N₂O₃) is a pyrethroid with a 1:1 isomer ratio (R-α-cyano and S-α-cyano), enhancing its binding to insect sodium channels . Its lipophilic nature (log Kow = 4.3) contributes to bioaccumulation in wax matrices, where residues persist for years post-application .

Advanced Research Questions

Q. What sublethal effects does this compound exert on non-target organisms at environmentally relevant concentrations?

Sublethal exposure (e.g., 24–240 hours at 1–10 µg/L) induces DNA damage in Gammarus roeseli hemocytes, measured via comet assay (≥2x increase in tail moment vs. controls) . Behavioral assays show dose-dependent reductions in locomotor activity (e.g., 50% decline at 5 µg/L over 240 hours), impairing feeding and predator avoidance .

Q. What molecular mechanisms underlie this compound resistance in Varroa mites?

Resistance arises from mutations in voltage-gated sodium channel genes (VGSC), particularly L925I and F1538L substitutions, which reduce pyrethroid binding affinity . Cross-resistance patterns vary geographically, with some populations exhibiting >100x tolerance compared to susceptible strains .

Q. How should researchers reconcile discrepancies in reported toxicity values across studies?

Variations in LC50 values (e.g., 13.7–175.6 mg/L for honeybees vs. µg/L ranges for aquatic species ) stem from differences in test organisms, exposure routes (dietary vs. contact), and matrix effects (e.g., wax-bound residues ). Standardizing test protocols (e.g., OECD guidelines) and reporting covariates (e.g., temperature, pH) can mitigate inconsistencies .

Q. What are the long-term ecological implications of this compound accumulation in hive wax?

this compound residues in wax persist for years, with concentrations up to 204 µg/kg detected in recycled foundation . Chronic exposure correlates with reduced honeybee longevity and synergistic interactions with other pesticides (e.g., coumaphos), necessitating residue monitoring in apicultural risk assessments .

Methodological Considerations

- Experimental Design : For toxicity studies, include multiple exposure durations (24–240 hours) and sublethal endpoints (DNA damage, behavior) .

- Data Validation : Use fortified recovery samples (70–120%) and matrix-matched calibration curves to validate residue analyses .

- Statistical Analysis : Apply probit models for LC50 calculations and ANOVA for dose-response behavioral data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。